molecular formula C8H10N2O3 B2527861 Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate CAS No. 2361635-99-4

Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate

Cat. No.: B2527861
CAS No.: 2361635-99-4
M. Wt: 182.179
InChI Key: BDVKQPQRIQEADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by a pyrimidine ring substituted with a hydroxymethyl group at the 2-position, a methyl group at the 4-position, and a carboxylate ester group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-methylpyrimidine with formaldehyde and methanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution followed by esterification to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-4-methylpyrimidine-5-carboxylate.

    Reduction: Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-methanol.

    Substitution: Various substituted pyrimidines depending on the electrophile used.

Scientific Research Applications

Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethyl-4-methylpyrimidine: Lacks the carboxylate ester group, making it less versatile in chemical reactions.

    4-Methylpyrimidine-5-carboxylate: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.

    2,4-Dimethylpyrimidine: Lacks both the hydroxymethyl and carboxylate groups, limiting its applications in biological systems.

Uniqueness

Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate is unique due to the presence of both hydroxymethyl and carboxylate ester groups, which enhance its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for drug development.

Properties

IUPAC Name

methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-6(8(12)13-2)3-9-7(4-11)10-5/h3,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVKQPQRIQEADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.